molecular formula C7H14N2O4 B1353569 L-alanyl-L-threonine CAS No. 24032-50-6

L-alanyl-L-threonine

Cat. No.: B1353569
CAS No.: 24032-50-6
M. Wt: 190.2 g/mol
InChI Key: BUQICHWNXBIBOG-LMVFSUKVSA-N
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Description

L-alanyl-L-threonine is a dipeptide composed of the amino acids L-alanine and L-threonine. This compound is known for its role in various biological processes and its potential applications in scientific research and industry. It is a small molecule with the chemical formula C7H14N2O4 and is often studied for its biochemical properties and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions: L-alanyl-L-threonine can be synthesized through various methods, including chemical synthesis and enzymatic processes. One common method involves the use of protected amino acids, which are coupled using peptide bond-forming reagents such as carbodiimides. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under controlled temperature and pH conditions. After the coupling reaction, the protecting groups are removed to yield the final dipeptide.

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. Genetically engineered strains of Escherichia coli or other microorganisms are used to produce the dipeptide in large quantities. These microorganisms are optimized to overexpress the necessary enzymes for the biosynthesis of this compound, ensuring high yield and purity. The fermentation process is followed by purification steps to isolate the dipeptide from the culture medium.

Chemical Reactions Analysis

Types of Reactions: L-alanyl-L-threonine can undergo various chemical reactions, including hydrolysis, oxidation, and substitution. Hydrolysis of the dipeptide results in the formation of its constituent amino acids, L-alanine and L-threonine. Oxidation reactions can modify the functional groups of the amino acids, while substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include acids and bases for hydrolysis, oxidizing agents such as hydrogen peroxide for oxidation, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome.

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, hydrolysis yields L-alanine and L-threonine, while oxidation can produce various oxidized derivatives of the dipeptide.

Scientific Research Applications

L-alanyl-L-threonine has a wide range of applications in scientific research. In chemistry, it is used as a model compound to study peptide bond formation and hydrolysis. In biology, it is studied for its role in protein synthesis and metabolism. In medicine, this compound is investigated for its potential therapeutic effects, such as enhancing nutrient absorption and promoting muscle recovery. In industry, it is used in the production of specialized nutritional supplements and pharmaceuticals.

Comparison with Similar Compounds

L-alanyl-L-threonine can be compared with other dipeptides such as L-alanyl-L-glutamine and L-alanyl-L-histidine While all these compounds share the common feature of being dipeptides, they differ in their constituent amino acids and, consequently, their biochemical properties and applications For example, L-alanyl-L-glutamine is known for its role in enhancing muscle recovery and immune function, while L-alanyl-L-histidine is studied for its effects on acid-base balance and histidine metabolism

Conclusion

This compound is a versatile dipeptide with significant potential in various fields of scientific research and industry. Its unique combination of L-alanine and L-threonine makes it a valuable compound for studying peptide chemistry, protein synthesis, and metabolic processes. With ongoing research, the applications of this compound are likely to expand, offering new insights and opportunities in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O4/c1-3(8)6(11)9-5(4(2)10)7(12)13/h3-5,10H,8H2,1-2H3,(H,9,11)(H,12,13)/t3-,4+,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQICHWNXBIBOG-LMVFSUKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)C(C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30178781
Record name Dipeptide-14
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30178781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Alanylthreonine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028697
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

24032-50-6
Record name Dipeptide-14
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024032506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dipeptide-14
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30178781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALANYLTHREONINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJQ8278D0V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Alanylthreonine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028697
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is L-alanyl-L-threonine important in microbiological research?

A1: this compound serves as a valuable tool in understanding amino acid transport mechanisms in bacteria. For instance, researchers have utilized this compound auxotrophy to investigate L-threonine uptake in Escherichia coli. [] They discovered that specific mutants, unable to grow on L-threonine alone, could grow when provided with this compound. This finding suggests that this compound utilizes a distinct transport system compared to L-threonine, highlighting the complexity of nutrient uptake in bacteria.

Q2: How does this compound contribute to our understanding of bacterial metabolism?

A2: this compound plays a role in characterizing novel bacterial species. For example, Murimonas intestini, a bacterium isolated from the mouse gut, was found to utilize this compound as an energy source. [] This metabolic capability, alongside other phenotypic and genotypic characteristics, helped distinguish M. intestini as a novel species within the Lachnospiraceae family.

Q3: What is the structural significance of the this compound molecule?

A3: The crystal structure of this compound reveals a unique intramolecular interaction. [] The side-chain hydroxyl group of the L-threonine residue forms a hydrogen bond with the main-chain carboxylate group. This specific interaction, observed for the first time in a C-terminal L-threonine residue, provides insights into the conformational preferences and stability of peptides containing L-threonine at their C-terminus.

Q4: Can you elaborate on the research surrounding L-threonine production in E. coli and the role of this compound?

A4: Scientists have successfully engineered E. coli strains capable of hyperproducing L-threonine, a valuable amino acid for various applications. [] Interestingly, these strains exhibited impaired L-threonine uptake. Researchers utilized this compound and glycyl-L-threonine auxotrophic mutants to demonstrate that the engineered strains could grow in the presence of low dipeptide concentrations but required significantly higher L-threonine concentrations. This observation suggests that the hyperproduction mechanism involves reduced L-threonine uptake, limiting feedback inhibition and ultimately increasing L-threonine production. []

Q5: How does understanding the transport of dipeptides like this compound benefit biotechnological applications?

A5: Unraveling the mechanisms behind dipeptide transport in bacteria like E. coli has significant implications for biotechnological processes. [] By manipulating these transport systems, researchers can potentially enhance the production of valuable compounds like L-threonine. Understanding the distinct uptake pathways of dipeptides compared to their constituent amino acids offers valuable tools for optimizing microbial fermentation and bioproduction strategies.

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